molecular formula C11H14N4O3 B1345062 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine CAS No. 883545-66-2

4-[(4-Methyl-2-nitrophenyl)azo]-morpholine

Cat. No.: B1345062
CAS No.: 883545-66-2
M. Wt: 250.25 g/mol
InChI Key: AMTBAUIHFFQYHK-UHFFFAOYSA-N
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Description

4-[(4-Methyl-2-nitrophenyl)azo]-morpholine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it a valuable component in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine typically involves the diazotization of 4-methyl-2-nitroaniline followed by coupling with morpholine. The reaction conditions generally include:

    Diazotization: 4-Methyl-2-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with morpholine in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-2-nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Oxidation: The azo group can be oxidized under specific conditions to form different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like sodium dithionite (Na2S2O4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4-[(4-Methyl-2-aminophenyl)azo]-morpholine.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Methyl-2-nitrophenyl)azo]-morpholine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-2-nitrophenyl)azo]-morpholine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Nitrophenyl)azo]-morpholine
  • **4-[(4-Methylphenyl)azo]-morpholine
  • **4-[(4-Chloro-2-nitrophenyl)azo]-morpholine

Uniqueness

4-[(4-Methyl-2-nitrophenyl)azo]-morpholine is unique due to the presence of both the nitro and methyl groups, which influence its chemical reactivity and stability. The combination of these functional groups makes it distinct from other similar azo compounds, providing unique properties that are valuable in various applications.

Properties

IUPAC Name

(4-methyl-2-nitrophenyl)-morpholin-4-yldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-9-2-3-10(11(8-9)15(16)17)12-13-14-4-6-18-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBAUIHFFQYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NN2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649842
Record name 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-66-2
Record name 4-[2-(4-Methyl-2-nitrophenyl)diazenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883545-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(E)-(4-Methyl-2-nitrophenyl)diazenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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